benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate
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Overview
Description
Benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate is a complex organic compound with a molecular formula of C15H22N2O4. This compound is known for its unique structure, which includes a benzyl group, a hydroxyethyl group, and a carbamate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[(1S)-1-[(2-oxoethyl)carbamoyl]-3-methylbutyl]carbamate.
Reduction: Formation of benzyl N-[(1S)-1-[(2-aminoethyl)carbamoyl]-3-methylbutyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-hydroxyethyl)carbamate
- Benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a protecting group for amines and its potential as an enzyme inhibitor make it a valuable compound in various fields of research .
Properties
CAS No. |
27461-77-4 |
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Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(2-hydroxyethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-12(2)10-14(15(20)17-8-9-19)18-16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14,19H,8-11H2,1-2H3,(H,17,20)(H,18,21)/t14-/m0/s1 |
InChI Key |
YACRFIRBVZGBTK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NCCO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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